1,3,5-Trimethylpyrazole-4-boronic acid
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Overview
Description
1,3,5-Trimethylpyrazole-4-boronic acid is a heterocyclic organic compound that contains a pyrazole ring substituted with three methyl groups and a boronic acid functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylpyrazole-4-boronic acid can be synthesized through various methods. One common approach involves the reaction of 1,3,5-trimethylpyrazole with a boron reagent such as boron tribromide or boron trichloride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethylpyrazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters .
Scientific Research Applications
1,3,5-Trimethylpyrazole-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-trimethylpyrazole-4-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The pyrazole ring also contributes to its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Ethylpyrazole-4-boronic acid
- 1-Isobutyl-1H-pyrazole-5-boronic acid
Uniqueness
1,3,5-Trimethylpyrazole-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties compared to other boronic acids. The presence of three methyl groups on the pyrazole ring enhances its stability and influences its chemical behavior .
Properties
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h10-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOUMBMZDWJMGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1C)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457520 |
Source
|
Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-62-6 |
Source
|
Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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